molecular formula C26H28F2N4O2S B10867802 N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B10867802
M. Wt: 498.6 g/mol
InChI Key: XGUPYFMPBCKJBB-UHFFFAOYSA-N
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Description

The target compound features a piperazine-1-carbothioamide core substituted with two 4-fluorophenyl groups and a conjugated cyclohexylidene-ethylamine moiety. The cyclohexylidene ring introduces rigidity and planar conjugation, which may influence binding affinity in biological systems.

Properties

Molecular Formula

C26H28F2N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-[2-[[4-(4-fluorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C26H28F2N4O2S/c27-20-3-1-18(2-4-20)19-15-24(33)23(25(34)16-19)17-29-9-10-31-11-13-32(14-12-31)26(35)30-22-7-5-21(28)6-8-22/h1-8,17,19,33H,9-16H2,(H,30,35)

InChI Key

XGUPYFMPBCKJBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C(=S)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

  • Compound X likely exerts its effects through target-specific interactions .
  • Molecular pathways involve modulation of cell signaling , gene expression , or enzyme function .
  • Further research is needed to elucidate precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and analogues from the evidence:

Compound Name / ID Core Structure Substituents/Functional Groups Key Properties/Data Reference
Target Compound Piperazine-1-carbothioamide - 4-Fluorophenyl (x2)
- Cyclohexylidene-ethylamine
Not reported in evidence N/A
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-THN-2-yl)piperazine-1-carboxamide (43) Piperazine-1-carboxamide - 4-Fluorophenyl
- Tetrahydronaphthalene with methylpiperazine
HPLC purity: 95.5%
White solid, 74% yield
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-1-carboxamide - 4-Chlorophenyl
- Ethyl group on piperazine
Chair conformation of piperazine ring
Hydrogen-bonded crystal chains
N-{4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide (Y031-9888) Piperazine-1-carbonyl-linked - 4-Fluorophenyl
- Acetamide-substituted phenyl
Not reported in evidence
N-[3-(Difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide Piperazine-1-carbothioamide - 3-(Difluoromethylsulfonyl)phenyl
- Phenyl
Synonyms listed (e.g., CHEMBL1564452)
Example 53 (Chromen-pyrazolo-pyrimidine derivative) Pyrazolo[3,4-d]pyrimidine - 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl
- Isobutylbenzamide
Molecular mass: 589.1 Da
Brown solid

Key Observations

A. Carbothioamide vs. Carboxamide
  • The carbothioamide group in the target compound and the derivative in replaces oxygen with sulfur, which increases lipophilicity and may enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidation .
B. Halogen Substitution Effects
  • The 4-fluorophenyl groups in the target compound and Y031-9888 () contrast with the 4-chlorophenyl group in ’s carboxamide. Fluorine’s smaller size and stronger electron-withdrawing effects may optimize π-π stacking and receptor binding compared to chlorine .
C. Conformational Rigidity
  • The cyclohexylidene-ethylamine group in the target compound introduces a planar, conjugated system absent in other analogues. Piperazine rings in analogues (e.g., ) adopt chair conformations, a common trait that stabilizes intermolecular interactions .

Biological Activity

N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine core with fluorophenyl and dioxocyclohexylidene substituents, which are crucial for its biological activity. The molecular formula is C22H26F2N4SC_{22}H_{26}F_2N_4S with a molecular weight of approximately 426.53 g/mol.

The biological activity of this compound primarily stems from its interaction with various biological targets, including:

  • Receptor Binding : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is critical for neurotransmitter metabolism.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (µM)Reference
MAO-A InhibitionMonoamine Oxidase1.57
MAO-B InhibitionMonoamine Oxidase0.013
CytotoxicityL929 Fibroblast Cells120.6
Antimelanogenic EffectB16F10 Melanoma CellsNot reported

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study evaluating similar piperazine derivatives found that compounds with fluorophenyl substitutions exhibited potent MAO-B inhibition, suggesting that this compound may also share this property. This inhibition is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease due to the role of MAO in neurotransmitter degradation .
  • Cytotoxicity Assessment : In vitro studies indicated that while some derivatives caused significant cytotoxicity in fibroblast cell lines at higher concentrations, the compound demonstrated lower toxicity at similar doses, suggesting a favorable safety profile for therapeutic use .
  • Antimelanogenic Activity : The compound's structural analogs have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders, although specific data on this compound's efficacy remains to be fully elucidated .

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